3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a propanoic acid group at position 4
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBLZVNLBPYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006446-62-3 | |
| Record name | 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring, followed by further functionalization to introduce the propanoic acid group. One common method involves the reaction of 1,3-diketone with 1,5-dimethylhydrazine under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid
Uniqueness
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
- SMILES Notation : CC1=C(C=NN1C)CCC(=O)O
- InChI Key : OVOBLZVNLBPYGO-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating metabolic pathways. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from to mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Properties
In a study evaluating the antibacterial efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the growth of E. coli and S. aureus. The study reported MIC values comparable to those of established antibiotics, indicating the potential for this compound as a lead in antibiotic development .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, where this compound demonstrated a reduction in inflammatory markers in vitro. The results suggested that this compound could serve as a basis for developing new anti-inflammatory drugs .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | Chlorofluorophenyl + Pyrazole | Potential anticancer properties |
| 3-(3-Ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic Acid | Ethoxycarbonyl + Pyrazole | Studied for anti-inflammatory effects |
| 4-Amino-5-(aryl)thiazole derivatives | Thiazole ring + Amino group | Exhibits varied biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
